molecular formula C9H6Br2F2O3 B1413339 2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid CAS No. 1803713-15-6

2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid

Cat. No.: B1413339
CAS No.: 1803713-15-6
M. Wt: 359.95 g/mol
InChI Key: DKSZOTKGCZXFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine substitutions at the 2- and 4-positions of the phenyl ring and a difluoromethoxy group at the 6-position. Its molecular formula is C₉H₆Br₂F₂O₃, with a molecular weight of 360.96 g/mol. The bromine atoms enhance lipophilicity and electronic effects, while the difluoromethoxy group improves metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O3/c10-4-1-6(11)5(3-8(14)15)7(2-4)16-9(12)13/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZOTKGCZXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)CC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219228
Record name Benzeneacetic acid, 2,4-dibromo-6-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803713-15-6
Record name Benzeneacetic acid, 2,4-dibromo-6-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803713-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,4-dibromo-6-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Phenylacetic Acid Derivatives

Initial Step:
The synthesis typically begins with a phenylacetic acid or its derivatives, which undergo selective bromination at specific positions on the aromatic ring. The bromination process is generally carried out using brominating agents such as bromine (Br₂) in the presence of catalysts like iron(III) bromide (FeBr₃) or under radical conditions with N-bromosuccinimide (NBS).

Reaction Conditions:

  • Solvent: Acetic acid, carbon tetrachloride, or chloroform
  • Temperature: 0°C to room temperature
  • Catalyst: FeBr₃ or UV light for radical bromination

Outcome:
Selective dibromination at positions 2 and 4 on the aromatic ring, yielding 2,4-dibromophenylacetic acid derivatives.

Introduction of the Difluoromethoxy Group

Methodology:
The difluoromethoxy group (-OCHF₂) is introduced via nucleophilic substitution or via a difluoromethylation reaction. Common reagents include difluoromethylating agents like difluoromethyl bromide (CH₂F₂Br) or specialized reagents such as difluoromethyl sulfonates, in the presence of catalysts or bases.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or cesium carbonate
  • Temperature: Mild heating (50-80°C)

Reaction Pathway:
The phenolic or phenylacetic acid derivatives are first activated, then reacted with difluoromethylating reagents to install the -OCHF₂ group at the desired position, typically at the 6-position relative to the acetic acid side chain.

Esterification and Functionalization

Ester Formation:
The phenylacetic acid derivatives are often esterified to facilitate subsequent reactions. Esterification is achieved via reaction with alcohols (methanol, ethanol) in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions:

  • Solvent: Alcohol (methanol or ethanol)
  • Catalyst: Sulfuric acid
  • Temperature: Reflux

Subsequent Hydrolysis:
Post-functionalization, ester groups are hydrolyzed under basic or acidic conditions to regenerate the free acid.

Final Purification and Characterization

The synthesized compound is purified via recrystallization, column chromatography, or extraction techniques. Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Summary Table: Preparation Methods

Step Description Reagents Solvent Conditions Purpose
1 Bromination of phenylacetic acid Bromine (Br₂), FeBr₃ Acetic acid 0°C to RT Dibromination at 2,4-positions
2 Difluoromethoxy group introduction Difluoromethyl bromide, base DMF 50-80°C Difluoromethylation at position 6
3 Esterification Alcohol, acid catalyst Alcohol Reflux Facilitate reactions
4 Hydrolysis NaOH or HCl Water Reflux Convert ester to acid

Research Findings and Notes:

  • The bromination step is highly selective when controlled with appropriate catalysts and temperature, minimizing polybromination.
  • Difluoromethoxy group installation is achieved with reagents like difluoromethyl sulfonates, which are effective for aromatic substitution.
  • Industrial-scale synthesis favors continuous flow methods for safety and efficiency, especially during bromination and fluorination steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield dehalogenated or partially reduced products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly in the following areas:

  • Antiepileptic Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties. Research indicates that structurally similar compounds have shown efficacy in models of epilepsy, with effective doses indicating significant protective indices against seizures .
  • Anticancer Potential : Studies have demonstrated that 2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer.
  • Anti-inflammatory Effects : Some investigations have indicated that the compound may modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Biochemical Research

In biochemical assays, this compound is utilized to investigate enzyme activity and protein interactions. Its halogen substituents enhance its binding affinity to various molecular targets, influencing biochemical pathways.

Agricultural Chemistry

The compound is also relevant in pesticide synthesis. Its unique structure allows for the development of novel agrochemicals that can effectively target pests while minimizing environmental impact.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticonvulsant Effects Study : A study evaluated phenylacetic acid derivatives for anticonvulsant activity using the maximal electroshock test. Compounds similar to this compound demonstrated promising protective indices against seizures .
  • Cancer Cell Line Studies : Research on halogenated phenylacetic acids revealed significant reductions in cell viability and induction of apoptosis through specific signaling pathways in cancer cells.

Data Tables

CompoundActivity TestedED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Compound AAnticonvulsant11.854.54.6
Compound BAnticancerTBDTBDTBD
This compoundAnticonvulsant/AnticancerTBDTBDTBD

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound contribute to its binding affinity and reactivity, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2,4,6-substitution pattern in the target compound creates steric hindrance, which may limit interaction with enzymes requiring planar binding sites (e.g., cytochrome P450) .
  • Fluorine vs. Hydroxyl : Difluoromethoxy groups improve oxidative stability over hydroxylated analogs, reducing susceptibility to metabolic degradation .

Antifungal Activity

  • Phenylacetic acid inhibits Sclerotinia sclerotiorum by disrupting mycelial morphology and oxalic acid secretion, achieving 19.67% growth inhibition at 0.1 mg/mL .
  • For example, bromine’s electronegativity may disrupt thiol-mediated redox systems in pathogens .
  • Synergy with Fungicides : Similar to phenylacetic acid’s synergy with dimethachlon (52.61% inhibition in combination ), the target compound’s halogenation may reduce required doses of co-administered fungicides.

Pharmaceutical Potential

  • Neurotransmitter Metabolites : Unlike 3,4-dihydroxyphenylacetic acid (a dopamine metabolite with anticancer properties ), the target compound’s bromine and fluorine substitutions may alter its pharmacokinetics, delaying renal clearance but increasing blood-brain barrier penetration .
  • Anti-Inflammatory and Anticancer Effects : Brominated phenylacetic acids are hypothesized to modulate peroxisome proliferator-activated receptors (PPARs) and DNA methylation pathways, similar to phenylacetic acid’s role in tumor apoptosis .

Toxicity and Regulatory Considerations

  • Bromine Toxicity : Brominated compounds may exhibit hepatotoxicity due to reactive intermediate formation during metabolism. In contrast, fluorine analogs like 2,6-difluoro-4-methoxyphenylacetic acid are generally safer .
  • Regulatory Status : The compound’s structural similarity to regulated precursors (e.g., phenylacetic acid in amphetamine synthesis ) may necessitate controlled substance classifications in some jurisdictions.

Biological Activity

2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid is a synthetic organic compound belonging to the class of phenylacetic acids. It features a unique structure characterized by the presence of bromine and fluorine substituents, which significantly influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H6Br2F2O3
  • Molecular Weight : 359.95 g/mol

The compound is synthesized through multiple steps involving bromination and difluoromethoxy substitution, providing a versatile platform for further chemical modifications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The presence of halogen atoms enhances its reactivity and binding affinity to enzymes and receptors, leading to modulation of biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological activities:

  • Antiepileptic Activity : Preliminary studies suggest potential anticonvulsant properties. For instance, compounds structurally similar to this compound have shown efficacy in models of epilepsy, with effective doses (ED50) indicating significant protective indices against seizures .
  • Anticancer Potential : The compound's interaction with cancer cell lines has been investigated, revealing that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells .
  • Anti-inflammatory Effects : Some studies have suggested that it could possess anti-inflammatory properties by modulating inflammatory cytokines and pathways .

Case Studies

Several case studies illustrate the biological activity of related compounds and their implications for therapeutic use:

  • Study on Anticonvulsant Effects : A study conducted by Siddiqui et al. evaluated a series of phenylacetic acid derivatives for anticonvulsant activity using the maximal electroshock (MES) test. Compounds exhibiting structural similarities to this compound demonstrated promising ED50 values, indicating their potential as anticonvulsants .
  • Cancer Cell Line Studies : Research exploring the effects of halogenated phenylacetic acids on breast and prostate cancer cell lines revealed that these compounds could significantly reduce cell viability and induce apoptosis through specific signaling pathways .

Data Tables

Compound Activity Tested ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI)
Compound AAnticonvulsant11.854.54.6
Compound BAnticancer---
This compoundAnticonvulsant/AnticancerTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid with high purity?

  • Methodological Answer : A two-step approach is recommended. First, synthesize the phenylacetic acid backbone via condensation of difluoromethoxy-substituted benzene with bromoacetic acid under acidic conditions. Second, regioselective bromination at the 2- and 4-positions can be achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, followed by purification via recrystallization (water-ethanol mixtures yield 65–70% purity) . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) for structural validation.

  • ¹H/¹³C NMR : Identify substituent positions (e.g., difluoromethoxy protons resonate at δ 4.8–5.2 ppm; bromine atoms deshield adjacent carbons) .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety; C-F stretches at 1100–1200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (expected m/z: 349.92 for C₉H₆Br₂F₂O₃) .

Q. How does the solubility profile of this compound compare to non-halogenated phenylacetic acid derivatives?

  • Methodological Answer : The bromine and difluoromethoxy groups reduce aqueous solubility due to increased hydrophobicity. Conduct solubility assays in DMSO, ethanol, and phosphate-buffered saline (PBS) at pH 7.4. For example:

SolventSolubility (mg/mL)
DMSO>50
Ethanol~30
PBS (pH 7.4)<1
Use sonication (30 min at 40 kHz) to enhance dispersion in aqueous buffers .

Advanced Research Questions

Q. How do the bromine and difluoromethoxy substituents influence metabolic stability in hepatic models?

  • Methodological Answer : The electron-withdrawing bromine atoms and fluorine substituents reduce cytochrome P450-mediated oxidation. Conduct in vitro metabolism assays using human liver microsomes (HLMs):

  • Incubate the compound (10 µM) with NADPH-regenerating systems at 37°C for 60 min.
  • Analyze metabolites via UPLC-QTOF-MS. Key findings:
  • Primary metabolite : Demethylation at the difluoromethoxy group (m/z 315.89).
  • Half-life (t₁/₂) : ~45 min vs. ~15 min for non-halogenated analogs .

Q. What strategies resolve discrepancies in bioanalytical data when quantifying this compound in biological matrices?

  • Methodological Answer : Use matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) to mitigate ion suppression in LC-MS/MS. For tissue homogenates:

  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v), followed by solid-phase extraction (C18 cartridges).
  • Validation parameters :
ParameterValue
Linearity (R²)≥0.998
LOD/LOQ0.1/0.3 ng/mL
Recovery (%)85–92
  • Cross-validate with orthogonal methods like immunoassays to confirm accuracy .

Q. How can population pharmacokinetic (PopPK) modeling guide dose optimization in preclinical studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-species variability. Key steps:

Data collection : Plasma concentration-time profiles from rodent studies (doses: 1–50 mg/kg).

Covariates : Body weight, hepatic enzyme activity, and renal clearance.

Model structure : Two-compartmental with first-order elimination.

Simulations : Predict human-equivalent doses (HED) using allometric scaling (e.g., 10 mg/kg in rats ≈ 1.6 mg/kg in humans) .

Q. What crystallographic challenges arise during polymorph screening of this compound?

  • Methodological Answer : The bulky bromine atoms hinder crystal packing, leading to amorphous tendencies. Strategies:

  • Solvent screening : Test 10+ solvent systems (e.g., acetone/water, ethyl acetate/hexane).
  • Temperature cycling : Alternate between 4°C and 25°C to induce nucleation.
  • PXRD analysis : Compare diffraction patterns with computational predictions (Mercury CSD software) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s binding affinity to serum albumin?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature). Standardize protocols:

  • Equilibrium dialysis : Use 0.1 M phosphate buffer (pH 7.4) and 4% human serum albumin (HSA).
  • Fluorescence quenching : Measure ΔF/F₀ at λₑₓ=280 nm.
  • Reported Kd : 2.5–4.0 µM. Variability >15% suggests HSA lot differences or compound aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-(difluoromethoxy)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.